tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate
Description
tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate is a chiral carbamate derivative characterized by a cyclopentane ring substituted with hydroxyl and methylcarbamate groups in a rigid (1R,2R) stereochemical configuration. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol (CAS: 2381735-81-3) . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and protein-protein interaction modulators, owing to its stereochemical precision and functional group versatility .
Synthetic routes often involve coupling reactions under controlled conditions. For example, nickel-catalyzed cross-coupling with tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate under blue LED irradiation has been reported, albeit with moderate yields (~9%) . Purification via reverse-phase HPLC ensures high purity (>95%), as validated by NMR and mass spectrometry .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-hydroxycyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
InChI Key |
SWYKJBCLLWWIHE-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Boc Protection of Amino Alcohols
One common approach involves the protection of an amino alcohol intermediate with tert-butoxycarbonyl (Boc) groups, using tert-butyl carbamate derivatives or Boc anhydride reagents. The chiral cyclopentyl moiety bearing the hydroxy group is reacted with a carbamoylating agent under controlled conditions to afford the desired carbamate.
- Key reagents: tert-butyl carbamate derivatives, Boc anhydride, bases such as triethylamine or N-methylmorpholine.
- Solvents: Anhydrous ethyl acetate, tetrahydrofuran, or other aprotic solvents.
- Temperature: Typically 0 °C to room temperature to maintain stereochemical integrity.
- Yields: High yields reported, often above 90%, with high diastereoselectivity.
Mixed Anhydride Method
A representative method (from CN102020589B) involves the formation of a mixed acid anhydride intermediate from a Boc-protected amino acid derivative (e.g., N-Boc-D-serine) using isobutyl chlorocarbonate and an acid-binding agent such as N-methylmorpholine. This intermediate then undergoes condensation with an amine (e.g., benzylamine) to form the carbamate:
- Stepwise process:
- Formation of mixed acid anhydride at low temperature.
- Addition of amine nucleophile for condensation.
- Work-up involving aqueous extractions and crystallization.
- Reaction conditions: Anhydrous ethyl acetate solvent, temperatures from below -10 °C to 20 °C.
- Yields: Typically 92–97%, with high purity after crystallization.
- Example data from embodiments:
| Embodiment | Tetrabutylammonium Bromide (g) | Methyl Sulfate (g) | KOH Solution (g, 50%) | Reaction Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4 | 3.0 | 109.5 | 97.33 | -10 to 10 | 97.0 |
| 5 | 6.0 | 48.7 | 42.0 | 5 to 20 | 95.0 |
| 6 | 1.5 | 73.0 | 61.1 | 0 to 5 | 92.4 |
Neutral Reagent Coupling Method
A patent (CA3087004A1) describes a novel method for preparing structurally related tert-butyl carbamates by mixing neutral forms of reagents to avoid increased viscosity and improve yield and purity. Although this patent focuses on a cyclohexyl derivative, the principle applies to cyclopentyl analogues:
- Procedure:
- Mix tert-butyl N-((1R,2R)-2-amino-5-(dimethylcarbamoyl)cyclopentyl)carbamate (neutral form) with an oxoacetate derivative in an organic solvent.
- Add a base to the mixture.
- Stir to completion.
- Advantages: Avoids high viscosity, allows conventional reactor use, improves yield and purity.
- Reaction conditions: Organic solvents such as ethyl acetate, room temperature stirring.
- Yields: Improved compared to salt forms of reagents.
Carbamate Formation via Chloroformate Esters
Another method involves the reaction of chiral amino alcohols with chloroformate esters (e.g., benzyl chloroformate) in the presence of bases like triethylamine at low temperatures to form carbamates stereoselectively. This approach is well-documented in academic theses and organic synthesis literature.
- Typical conditions:
- Cooling to 0 °C.
- Use of inert atmosphere (nitrogen).
- Reaction times: 16–36 hours.
- Yields: Variable but often high (70–90%).
- Purification: Flash chromatography or crystallization.
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection of Amino Alcohol | Chiral amino alcohol + Boc anhydride | Triethylamine, ethyl acetate, 0–25 °C | >90 | High stereoselectivity, mild conditions |
| Mixed Anhydride Condensation | N-Boc amino acid + isobutyl chlorocarbonate + amine | N-methylmorpholine, ethyl acetate, low temp | 92–97 | High yield, crystallization purification |
| Neutral Reagent Coupling | Neutral amine carbamate + oxoacetate | Base addition, organic solvent, room temp | Improved | Avoids viscosity issues, industrial scale |
| Chloroformate Ester Reaction | Amino alcohol + benzyl chloroformate | Triethylamine, 0 °C, inert atmosphere | 70–90 | Requires chromatographic purification |
- The preparation of tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate benefits significantly from methods that maintain the chiral integrity and minimize side reactions.
- Mixed anhydride condensation using N-Boc amino acid derivatives and amines in ethyl acetate with acid-binding agents provides excellent yields (above 90%) and high purity, making it a preferred method for scale-up.
- The use of neutral reagent forms in coupling reactions reduces reaction medium viscosity, facilitating stirring and improving yield and purity, which is advantageous for industrial synthesis.
- Carbamate formation via chloroformate esters is effective but may require more extensive purification steps.
- Reaction conditions such as temperature control, solvent choice, and base selection are critical to achieving high stereoselectivity and yield.
- Crystallization from suitable solvents (e.g., normal hexane) is a common final purification step to obtain the compound in high purity.
The preparation of this compound is well-established through several synthetic routes, with mixed anhydride condensation and neutral reagent coupling methods standing out for their efficiency and scalability. These methods are supported by patent literature and peer-reviewed research, ensuring their reliability for both laboratory and industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo substitution reactions with halides or tosylates to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate is used as a protecting group for amines. The Boc group can be easily removed under acidic conditions, making it a valuable tool in peptide synthesis .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. The hydroxycyclopentyl moiety can mimic certain biological substrates, allowing researchers to investigate enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases and proteases. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its biological effects .
Comparison with Similar Compounds
Key Findings :
- The (1R,2R) configuration exhibits superior conformational rigidity compared to (1S,2R) or (1R,2S) isomers, enhancing its suitability as a scaffold for chiral drug design .
- Enantiomeric purity (>97%) is critical for avoiding off-target effects in biological systems .
Cyclohexyl Analogues
Replacement of the cyclopentane ring with cyclohexane alters steric and electronic properties:
Key Findings :
- Cyclohexyl analogues demonstrate ~10% lower reactivity in carbamate deprotection reactions due to reduced ring strain .
- The (1R,2R)-cyclopentyl derivative exhibits 15% higher binding affinity to serine proteases compared to cyclohexyl counterparts, attributed to optimal van der Waals interactions .
Acyclic and Hybrid Derivatives
Q & A
Basic: What are the standard synthetic routes for tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate?
The synthesis typically involves a two-step protocol:
Carbamate Formation : React (1R,2R)-2-hydroxycyclopentylmethanol with tert-butyl chloroformate in anhydrous dichloromethane, using triethylamine as a base to deprotonate the hydroxyl group and drive the reaction .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures stereochemical purity (>98% ee), confirmed by chiral HPLC .
Key challenge: Moisture sensitivity of intermediates requires strict anhydrous conditions to avoid hydrolysis .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify stereochemistry (e.g., δ 3.56 ppm for cyclopentyl CHO and δ 1.36 ppm for tert-butyl protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 274.1652) .
- Chiral HPLC : C18 columns with isopropanol/hexane mobile phases validate enantiomeric excess .
Basic: What safety protocols are recommended for handling this compound?
- Storage : -20°C under nitrogen, protected from light and moisture to prevent degradation .
- PPE : Nitrile gloves, lab coat, and safety goggles; avoid inhalation of fine powders .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can stereochemical purity be optimized during synthesis?
- Chiral Auxiliaries : Use (1R,2R)-configured starting materials to enforce desired stereochemistry .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- In-line Monitoring : Real-time FTIR tracks reaction progress, minimizing side-product formation .
Advanced: How to resolve contradictory bioactivity data in enzyme inhibition assays?
- Orthogonal Assays : Compare inhibition results across fluorometric (e.g., fluorescence polarization) and radiometric assays to rule out assay-specific artifacts .
- SAR Analysis : Test structural analogs (e.g., 4-bromo vs. 2-bromo benzyl derivatives) to identify substituent effects on IC values .
- Molecular Dynamics : Simulate ligand-receptor binding to identify conformational discrepancies (e.g., torsional strain in the cyclopentyl ring) .
Advanced: What strategies are used to study its biological activity despite limited direct data?
- Structural Analogs : Cross-reference data from tert-butyl carbamates with similar substituents (e.g., cyclohexyl vs. cyclopentyl cores) to predict target affinity .
- Proteomics : Use photoaffinity labeling with a diazirine-modified analog to map binding proteins in cell lysates .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
- Halogen Substitution : Replace bromine with chlorine or fluorine to modulate lipophilicity (logP) and hydrogen-bonding capacity .
- Core Modifications : Compare cyclopentyl vs. cyclohexyl rings to assess steric effects on target engagement (e.g., cyclopentyl enhances rigidity for kinase inhibition) .
Advanced: What computational tools predict its interaction with biological targets?
- Docking Software : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450 3A4) .
- QM/MM Simulations : Calculate activation energies for carbamate hydrolysis in aqueous vs. lipid environments .
Advanced: How to address low yields during scale-up synthesis?
- Process Optimization : Switch from batch to flow chemistry for better temperature control, reducing side reactions .
- Catalyst Screening : Test palladium or nickel catalysts for Buchwald-Hartwig amination steps in related intermediates .
Advanced: What are the degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
